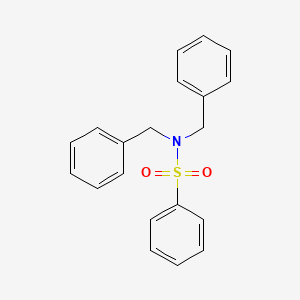
1-(2-Ethylphenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethylphenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, also known as EPCU, is a chemical compound that has gained significant attention in scientific research. It is a urea derivative that has been synthesized for its potential use in various applications, including medicinal chemistry and biochemical research.
Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis of fused mesoionic heterocycles, demonstrating methods for preparing derivatives of 1,3,4-oxadiazolo[3,2-a] pyridine and 1,3,4-thiadiazolo[3,2-a]pyridine. These studies outline general methods involving the initial formation of N,N′-disubstituted ureas or thioureas, which undergo cyclization through either thermal treatment or action of specific reagents (Molina, Alajarín, Arques, & Benzal, 1982).
Anticancer Applications
The synthesis and evaluation of pyrazole derivatives, including those with a pyridin-3-yl moiety, have been explored for their potential as anticancer agents. These compounds have been tested for their inhibitory activity against topoisomerase IIα and cytotoxicity against various cancer cell lines, providing insights into their mechanism of action and potential therapeutic applications (Alam et al., 2016).
Antibacterial Properties
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized with the aim of developing new antibacterial agents. These compounds have shown significant antibacterial activities, highlighting their potential in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Molecular Interactions and Complexation Studies
The association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been studied, focusing on the substituent effect on complexation. This research provides valuable insights into the molecular interactions and the factors influencing the formation of complexes, which could have implications for the design of new chemical entities (Ośmiałowski et al., 2013).
Antioxidant Activity
Research into the antioxidant activity of certain 1,3,4-oxadiazolo[3,2-a][1,3,5]triazin derivatives has been conducted, indicating the potential of these compounds in oxidative stress-related conditions. The study outlines the synthesis and evaluation of these derivatives, offering a foundation for further investigation into their therapeutic applications (George et al., 2010).
properties
IUPAC Name |
1-(2-ethylphenyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-2-16-9-4-5-11-18(16)24-21(28)26-22(12-6-3-7-13-22)20-25-19(27-29-20)17-10-8-14-23-15-17/h4-5,8-11,14-15H,2-3,6-7,12-13H2,1H3,(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGGFYQXUKWZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2602189.png)
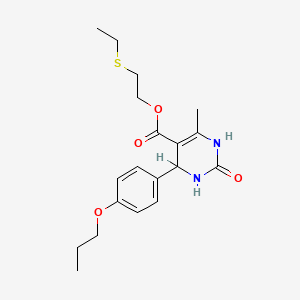
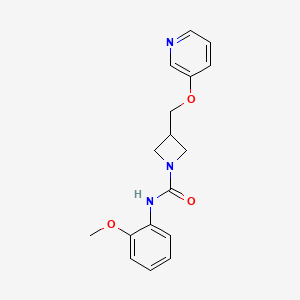

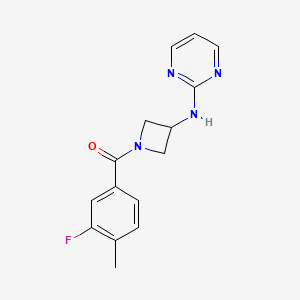

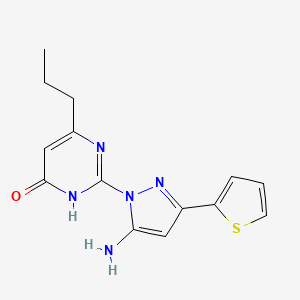
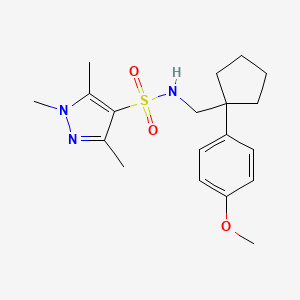

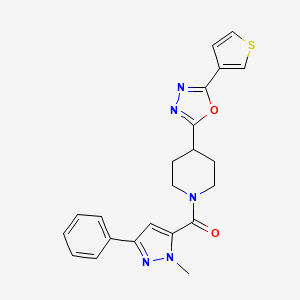
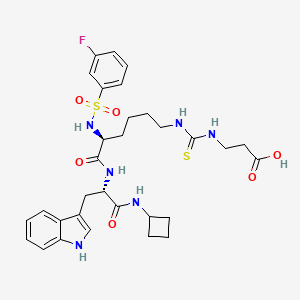
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2602209.png)
![4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2602210.png)
